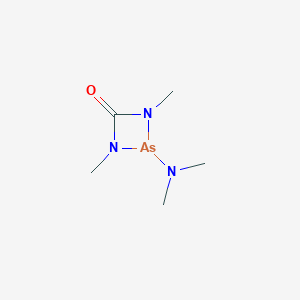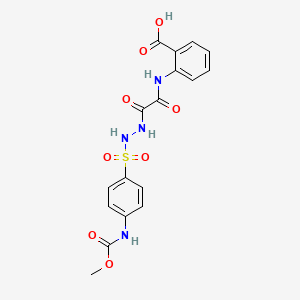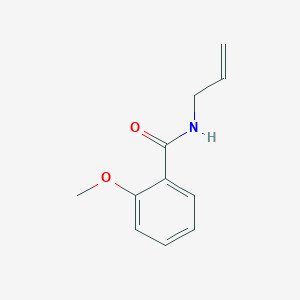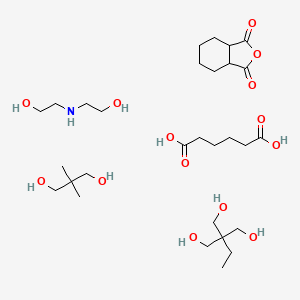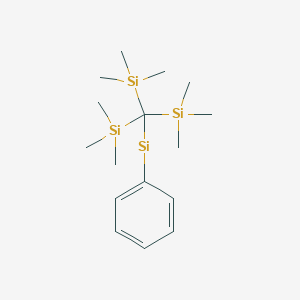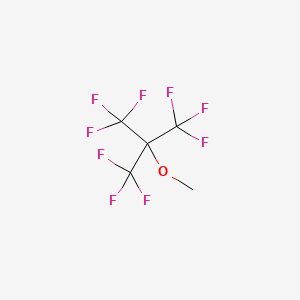
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄F₉OThis compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted ethers and other derivatives.
Applications De Recherche Scientifique
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its unique properties.
Biology: Employed in biochemical studies and as a component in certain biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and as a heat transfer fluid.
Mécanisme D'action
The mechanism of action of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. Its high fluorine content allows it to participate in unique interactions with biological molecules, potentially affecting enzyme activity, protein folding, and membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different functional groups.
1,1,1,3,3,3-Hexafluoropropane: A related compound with a different substitution pattern on the propane backbone.
Uniqueness
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity .
Propriétés
Numéro CAS |
66670-22-2 |
|---|---|
Formule moléculaire |
C5H3F9O |
Poids moléculaire |
250.06 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C5H3F9O/c1-15-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3 |
Clé InChI |
OZARLADOWXUKIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


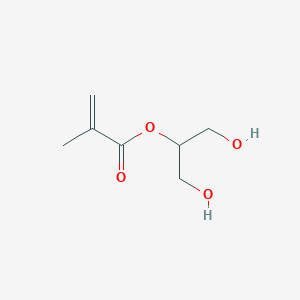
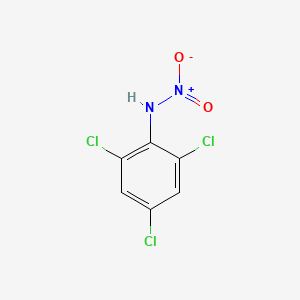

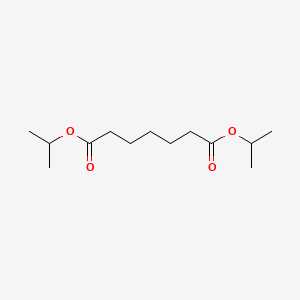
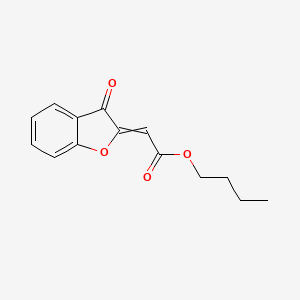
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
